molecular formula C18H18N2O3S B299808 N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide

N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide

Cat. No. B299808
M. Wt: 342.4 g/mol
InChI Key: XQBHQFQJBRDNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide, also known as DMNPE-4S, is a sulfonamide compound that has gained attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including biochemistry and physiology.

Mechanism of Action

N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide works by covalently cross-linking proteins upon exposure to ultraviolet light. This cross-linking allows for the identification of protein-protein interactions and the study of protein structure and function.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, as well as affect the function of proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide is its ability to selectively label and cross-link specific proteins in complex biological systems. This allows for the study of protein-protein interactions and the identification of novel protein targets. However, one limitation of N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for the use of N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide in scientific research. One area of interest is the study of protein-protein interactions in disease states, such as cancer. N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide could also be used in the development of new therapeutics that target specific proteins involved in disease pathways. Additionally, the use of N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide in the study of ion channels and neurotransmitter receptors could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 4,6-dimethylpyridine-2-amine in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential applications in scientific research. It is commonly used as a photoactivatable cross-linker, which allows for the study of protein-protein interactions in complex biological systems. This compound has also been used in the study of ion channels and neurotransmitter receptors.

properties

Product Name

N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-12-10-13(2)19-18(11-12)20-24(21,22)17-9-8-16(23-3)14-6-4-5-7-15(14)17/h4-11H,1-3H3,(H,19,20)

InChI Key

XQBHQFQJBRDNME-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C

Canonical SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C

Origin of Product

United States

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